molecular formula C9H4Br2O2S B2355138 2,3-Dibromo-1-benzothiophene-7-carboxylic acid CAS No. 1936122-47-2

2,3-Dibromo-1-benzothiophene-7-carboxylic acid

Cat. No.: B2355138
CAS No.: 1936122-47-2
M. Wt: 336
InChI Key: IQKRNWRSHCECRE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-benzothiophene-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H4Br2O2S. It is a derivative of benzothiophene, a sulfur-containing aromatic compound.

Scientific Research Applications

2,3-Dibromo-1-benzothiophene-7-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information for 2,3-Dibromo-1-benzothiophene-7-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzothiophene compounds, including 2,3-Dibromo-1-benzothiophene-7-carboxylic acid, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Mechanism of Action

Biochemical Pathways

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Result of Action

Given the biological activities of similar benzofuran compounds, it is possible that this compound may also exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is a powder at room temperature , suggesting that it may be stable under normal storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid typically involves the bromination of benzothiophene derivatives. One common method is the bromination of 1-benzothiophene-7-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-benzothiophene: Lacks the carboxylic acid group, making it less polar.

    1-Benzothiophene-7-carboxylic acid: Lacks the bromine atoms, affecting its reactivity.

    2,3-Dibromothianaphthene: A similar brominated thiophene derivative.

Uniqueness

2,3-Dibromo-1-benzothiophene-7-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2,3-dibromo-1-benzothiophene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKRNWRSHCECRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936122-47-2
Record name 2,3-dibromo-1-benzothiophene-7-carboxylic acid
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